Product packaging for 5-Me-dC(Ac) amidite(Cat. No.:)

5-Me-dC(Ac) amidite

Cat. No.: B1459392
M. Wt: 785.9 g/mol
InChI Key: YFUQEQDYBKCNTE-CMFYRTQUSA-N
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Description

Significance of Modified Nucleosides in Contemporary Molecular Biology

Modified nucleosides, which are variations of the standard building blocks of DNA and RNA, are crucial for a multitude of biological processes and biotechnological applications. nvchem.net Nature itself employs modified nucleosides to regulate gene expression and protect genetic material. nvchem.netfrontiersin.org In the laboratory, scientists harness these modifications to enhance the properties of synthetic nucleic acids. For instance, modifications can increase the stability of DNA and RNA molecules, making them more resistant to degradation by enzymes. nvchem.net This is particularly important for therapeutic applications like antisense oligonucleotides and siRNA, where longevity in a biological environment is key.

Furthermore, modified nucleosides can serve as probes to study the intricate interactions between nucleic acids and proteins. nvchem.net By strategically placing a modified nucleoside within a DNA or RNA sequence, researchers can investigate the structural and functional consequences of these alterations. The use of nucleoside analogs has also been instrumental in the development of antiviral and anticancer drugs. biosynth.comfrontiersin.org These modified nucleosides can be incorporated into the DNA or RNA of viruses or cancer cells, disrupting their replication and growth. biosynth.comfrontiersin.org The recent success of mRNA vaccines for COVID-19, which utilize nucleoside-modified messenger RNA (modRNA) to improve stability and reduce immune response, further underscores the profound impact of these molecules. wikipedia.org

Overview of Phosphoramidite (B1245037) Chemistry as the Gold Standard for Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA is predominantly achieved through a method known as phosphoramidite chemistry. twistbioscience.comwikipedia.org This technique, developed in the early 1980s, remains the gold standard due to its high efficiency and amenability to automation. twistbioscience.comsigmaaldrich.com The process involves the sequential addition of nucleotide building blocks, called phosphoramidites, to a growing oligonucleotide chain that is attached to a solid support. wikipedia.orgeurofinsgenomics.com

The synthesis cycle consists of four main steps:

Detritylation: The removal of a protecting group, typically a dimethoxytrityl (DMT) group, from the 5' end of the growing chain. sigmaaldrich.comeurofinsgenomics.com This exposes a hydroxyl group for the next reaction.

Coupling: The addition of the next phosphoramidite monomer, which is activated by a catalyst, to the newly exposed 5'-hydroxyl group. sigmaaldrich.comeurofinsgenomics.com

Capping: The blocking of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product. eurofinsgenomics.com

Oxidation: The conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage.

This cycle is repeated until the desired sequence is assembled. The use of a solid support simplifies the process by allowing for easy washing and removal of excess reagents at each step. twistbioscience.com Phosphoramidite chemistry's robustness and reliability have enabled the routine synthesis of oligonucleotides up to 200 base pairs in length, fueling advancements in various fields, from diagnostics to synthetic biology. twistbioscience.com

Historical Context and Evolution of Cytosine Modifications in DNA

The story of cytosine modifications began in the 1940s with the discovery of 5-methylcytosine (B146107) (5mC), a methyl group added to the 5th carbon of the cytosine ring. bmj.com Initially, its function was a mystery, but by the 1960s, it was suggested to play a role in protecting DNA from enzymatic degradation. bmj.comnih.gov This concept was further solidified by the discovery that bacteria use DNA methylation to distinguish their own DNA from that of invading viruses. nih.gov

A significant breakthrough came in the late 1970s when it was proposed that DNA methylation could act as an epigenetic switch, influencing gene activity without altering the underlying DNA sequence. bmj.com This opened up a new field of study focused on how these modifications contribute to development and disease. The development of techniques like sodium bisulfite sequencing, which can differentiate between methylated and unmethylated cytosines, has been pivotal in mapping methylation patterns across genomes. bmj.com

More recently, the family of cytosine modifications has expanded with the discovery of 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). frontiersin.orgelifesciences.org These are now understood to be intermediates in the process of demethylation, the removal of the methyl group from cytosine. elifesciences.org The existence of these additional modified bases highlights the dynamic nature of the epigenome and the intricate regulatory networks that govern gene expression. frontiersin.org

Rationale for the Academic Study of DMT-5-Methyl-dC(ac) Phosphoramidite as a Building Block

DMT-5-Methyl-dC(ac) Phosphoramidite is a specialized building block used in oligonucleotide synthesis to introduce a 5-methylcytosine modification into a DNA sequence. broadpharm.comsigmaaldrich.com The rationale for its study and use stems from the significant biological roles of 5-methylcytosine.

The key features of this phosphoramidite are:

The 5-methyl group on the cytosine base: This modification is a primary epigenetic mark in many organisms. frontiersin.org Incorporating 5-methylcytosine into synthetic oligonucleotides allows researchers to study its effects on DNA structure, stability, and interactions with proteins. For example, C-5 methyl pyrimidine (B1678525) nucleosides are known to increase the stability of DNA duplexes. glenresearch.com

The DMT (Dimethoxytrityl) group: This acid-labile protecting group is attached to the 5'-hydroxyl group of the deoxyribose sugar. eurofinsgenomics.com Its presence ensures that the coupling reaction during synthesis occurs specifically at this position.

The acetyl (ac) protecting group: This group is attached to the exocyclic amine of the cytosine base to prevent unwanted side reactions during the synthesis process.

The phosphoramidite group: This reactive phosphorus-containing group at the 3'-position enables the efficient formation of the phosphodiester bond that links the nucleotides together. twistbioscience.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H52N5O8P B1459392 5-Me-dC(Ac) amidite

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37-,38+,39+,56?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUQEQDYBKCNTE-CMFYRTQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Dmt 5 Methyl Dc Ac Phosphoramidite and Its Oligonucleotide Incorporation

Precursor Synthesis and Functionalization of 5-Methyl-2'-deoxycytidine (B118692)

The journey to DMT-5-Methyl-dC(ac) Phosphoramidite (B1245037) begins with the strategic modification of the nucleoside 5-methyl-2'-deoxycytidine. This process involves the sequential protection of reactive functional groups to ensure the correct chemical transformations occur in subsequent steps.

Strategies for N4-Acetyl Protection

The exocyclic amine at the N4 position of the cytosine base is a nucleophilic site that can participate in unwanted side reactions during oligonucleotide synthesis. To prevent this, a protecting group is installed. The acetyl group (Ac) is a common choice for this purpose. nih.gov

The synthesis of N4-acetyl-5-methyl-2'-deoxycytidine is a key step. While specific reaction conditions can vary, a general approach involves treating 5-methyl-2'-deoxycytidine with acetic anhydride (B1165640) in a suitable solvent like pyridine (B92270). nih.gov This reaction leads to the formation of the desired N4-acetylated product. The acetyl group effectively shields the amine during the subsequent phosphitylation and oligonucleotide coupling steps. It is important to note that other acyl groups, such as benzoyl, have been used for N4 protection; however, the acetyl group is often preferred as it can be removed under conditions that are less likely to cause unwanted side reactions, such as N4-methylation, particularly when using methylamine (B109427) for deprotection. d-nb.info

5'-Hydroxyl Protection with 4,4'-Dimethoxytrityl (DMT) Group

With the N4-amine protected, the next step is the selective protection of the 5'-hydroxyl group of the deoxyribose sugar. The 4,4'-dimethoxytrityl (DMT) group is the standard choice for this role in phosphoramidite-based oligonucleotide synthesis. sigmaaldrich.comatdbio.com The DMT group is large and sterically bulky, which leads to its preferential reaction with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. researchgate.net

The reaction to attach the DMT group typically involves reacting N4-acetyl-5-methyl-2'-deoxycytidine with DMT-chloride in the presence of a base, such as pyridine. ajchem-a.com This results in the formation of DMT-5-Methyl-dC(ac), a key intermediate. The DMT group serves a dual purpose: it prevents the 5'-hydroxyl from participating in unwanted reactions during the phosphitylation of the 3'-hydroxyl and the subsequent coupling steps, and its vibrant orange-colored cation, released upon removal with a mild acid, allows for the real-time monitoring of coupling efficiency during automated DNA synthesis. sigmaaldrich.comatdbio.com

Phosphitylation to Yield DMT-5-Methyl-dC(ac) Phosphoramidite Monomer

The final step in preparing the monomer for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group of the DMT-protected nucleoside. This transformation converts the nucleoside into a phosphoramidite, the reactive species that will be incorporated into the growing DNA chain.

Reagents and Reaction Conditions for Phosphoramidite Formation

The phosphitylation reaction is typically carried out by reacting DMT-5-Methyl-dC(ac) with a phosphitylating agent. d-nb.info A common and effective reagent for this purpose is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is conducted in an anhydrous aprotic solvent, such as dichloromethane, and in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. nih.gov This process yields the target molecule, DMT-5-Methyl-dC(ac) Phosphoramidite. biosynth.com The diisopropylamino group on the phosphorus atom acts as a leaving group during the coupling reaction, while the 2-cyanoethyl group protects the phosphite (B83602) triester from unwanted oxidation and is readily removed at the end of the synthesis. atdbio.com

Purification and Stability Considerations of the Monomer

Following the phosphitylation reaction, the resulting DMT-5-Methyl-dC(ac) Phosphoramidite monomer must be purified to remove any unreacted starting materials, byproducts, and excess reagents. d-nb.info This is crucial as impurities can significantly reduce the efficiency of oligonucleotide synthesis. Column chromatography on silica (B1680970) gel is a standard method for purification.

The purified phosphoramidite monomer is sensitive to moisture and oxidation. Therefore, it must be handled and stored under anhydrous conditions to maintain its integrity and reactivity. sigmaaldrich.comsigmaaldrich.com It is typically stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to ensure its long-term stability. sigmaaldrich.comsigmaaldrich.com

Solid-Phase Oligonucleotide Synthesis Utilizing DMT-5-Methyl-dC(ac) Phosphoramidite

DMT-5-Methyl-dC(ac) Phosphoramidite is a key reagent in the automated solid-phase synthesis of oligonucleotides, a process that allows for the rapid and efficient construction of DNA sequences. danaher.com The synthesis is carried out on a solid support, typically controlled-pore glass (CPG), and proceeds in a 3' to 5' direction through a series of repeated cycles. sigmaaldrich.comatdbio.com

The synthesis cycle consists of four main steps:

Detritylation: The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in an inert solvent like dichloromethane. sigmaaldrich.comatdbio.com The removal of the DMT group exposes the 5'-hydroxyl group for the next coupling reaction.

Coupling: The activated DMT-5-Methyl-dC(ac) Phosphoramidite, along with an activator like 5-ethylthiotetrazole, is then added to the solid support. sigmaaldrich.comnih.gov The exposed 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus atom of the incoming phosphoramidite, forming a phosphite triester linkage. biotage.com

Capping: To prevent the formation of deletion mutations, any unreacted 5'-hydroxyl groups are "capped" by acetylation with a reagent like acetic anhydride. sigmaaldrich.com This ensures that only the desired full-length oligonucleotides are synthesized.

Oxidation: The newly formed and unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage. This is typically done using a solution of iodine in the presence of water and a weak base. sigmaaldrich.com

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain. After the final cycle, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (including the N4-acetyl and the cyanoethyl groups) are removed in a final deprotection step, typically using aqueous ammonia. nih.gov The resulting modified oligonucleotide is then purified, often by high-performance liquid chromatography (HPLC).

Overview of the Automated Phosphoramidite Cycle

Step Purpose Key Reagents
1. DetritylationRemoves the 5'-DMT protecting group to provide a free hydroxyl for the next reaction.Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in Dichloromethane. sigmaaldrich.combiosearchtech.com
2. CouplingForms the phosphite triester linkage between the incoming phosphoramidite and the 5'-hydroxyl of the growing chain.Nucleoside Phosphoramidite, Activator (e.g., ETT, DCI). sigmaaldrich.comnih.gov
3. CappingPermanently blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.Acetic Anhydride, N-Methylimidazole. nih.govbiosearchtech.com
4. OxidationStabilizes the newly formed internucleotide linkage by converting the phosphite triester to a phosphate triester.Iodine (I₂) in THF/water/pyridine. atdbio.combiosearchtech.com

The synthesis cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support. sigmaaldrich.comnih.gov This deprotection step is typically accomplished by treating the support with a solution of a dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous, non-nucleophilic solvent like dichloromethane. sigmaaldrich.combiosearchtech.com The DMT group is specifically chosen for its stability to the basic conditions used during coupling and its easy removal under acidic conditions, which liberates a reactive primary hydroxyl group for the subsequent coupling reaction. biosearchtech.comnih.gov The cleavage of the DMT group produces a bright orange-colored DMT carbocation, the absorbance of which can be measured spectrophotometrically to monitor the efficiency of each coupling cycle in real-time. atdbio.com Incomplete detritylation can lead to single-nucleotide deletion mutations. beilstein-journals.org

Following detritylation and a washing step to remove the acid, the free 5'-hydroxyl group of the support-bound nucleoside reacts with the next monomer to be added, in this case, DMT-5-Methyl-dC(ac) Phosphoramidite. The phosphoramidite monomer is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI). sigmaaldrich.com The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group. atdbio.com The 5'-hydroxyl group of the growing oligonucleotide chain then attacks the activated phosphorus atom, displacing the protonated amine and forming an unstable phosphite triester linkage. atdbio.comnih.gov This reaction is carried out in an anhydrous solvent, typically acetonitrile (B52724), and with a large excess of the phosphoramidite and activator to drive the reaction as close to 100% completion as possible, which is crucial for the synthesis of long oligonucleotides. sigmaaldrich.comglenresearch.com

Despite using a large excess of the phosphoramidite, the coupling reaction may not achieve 100% efficiency, leaving a small percentage (typically 1-2%) of unreacted 5'-hydroxyl groups. biosearchtech.com If these free hydroxyls are not blocked, they will react in the subsequent coupling cycle, leading to the synthesis of oligonucleotides with an internal nucleotide deletion, often referred to as "(n-1)" sequences. biosearchtech.combeilstein-journals.org These failure sequences are difficult to separate from the full-length product. To prevent this, a "capping" step is performed immediately after coupling. A common capping mixture consists of acetic anhydride (Cap A) and a catalyst, N-methylimidazole (Cap B). sigmaaldrich.com This mixture acetylates the unreacted 5'-hydroxyl groups, rendering them unreactive in all subsequent synthesis cycles. biosearchtech.com The resulting acetyl cap is stable throughout the remainder of the synthesis and is removed during the final deprotection step. biosearchtech.com A highly efficient capping step is critical for minimizing the accumulation of difficult-to-purify deletion mutants. glenresearch.com

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Therefore, it must be converted to a more stable pentavalent phosphate triester. sigmaaldrich.comnih.gov This is achieved through an oxidation step. The most common oxidizing agent is a solution of iodine (I₂) in a mixture of tetrahydrofuran (B95107) (THF), water, and a weak base like pyridine or lutidine. atdbio.combiosearchtech.com The iodine oxidizes the P(III) center to a P(V) center, creating the natural phosphate backbone linkage (in a protected form). sigmaaldrich.comacs.org Following oxidation, the solid support is thoroughly washed with acetonitrile to remove residual water, which could inhibit the next coupling reaction. biosearchtech.com Alternative, anhydrous oxidation methods using reagents like hydrogen peroxide or tert-butyl hydroperoxide have also been developed to improve synthesis efficiency. acs.orgresearchgate.net

Cleavage from Solid Support and Deprotection Strategies for 5-Methylcytosine-Containing Oligonucleotides

After the final synthesis cycle is complete, the oligonucleotide chain is fully assembled but remains attached to the solid support and is extensively protected. biosearchtech.com The terminal 5'-hydroxyl has a DMT group (if "Trityl-on" purification is planned), the phosphate groups are protected with 2-cyanoethyl groups, and the exocyclic amine of 5-methylcytosine (B146107) is protected with an acetyl (Ac) group. biosearchtech.com

The process of liberating the oligonucleotide involves two stages: cleavage from the solid support and removal of all protecting groups (deprotection). biosearchtech.comgoogle.com These steps can often be performed concurrently. Cleavage is typically achieved by exposing the solid support to concentrated aqueous ammonium (B1175870) hydroxide (B78521), which hydrolyzes the ester linkage (e.g., a succinate (B1194679) linker) connecting the oligonucleotide to the support. biosearchtech.com This same reagent also removes the cyanoethyl protecting groups from the phosphate backbone via β-elimination and the acetyl protecting group from the 5-methylcytosine base. biosearchtech.com However, the conditions required for complete deprotection can be harsh and must be compatible with all modifications present in the oligonucleotide. biosearchtech.com Studies on the stability of 2'-deoxy-5-methylisocytidine, a related modified base, have shown that some degradation, such as hydrolytic deamination, can occur under routine synthesis and deprotection conditions, highlighting the need for carefully optimized protocols. nih.gov

To accelerate the deprotection process, especially for high-throughput synthesis, stronger basic solutions are often employed. A widely used and highly effective reagent is AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine. glenresearch.comglenresearch.com AMA can reduce deprotection times from many hours at elevated temperatures to as little as 10 minutes at 65°C. glenresearch.com

A critical consideration when using amine-based reagents like AMA is the potential for side reactions with the exocyclic amine protecting groups on the nucleobases. For standard deoxycytidine, the common benzoyl (Bz) protecting group is susceptible to transamination by methylamine, resulting in the formation of an undesired N4-methyl-dC side product. glenresearch.com To overcome this, an acetyl (Ac) protecting group is used. The acetyl group on DMT-5-Methyl-dC(ac) Phosphoramidite is significantly more labile and is rapidly removed by hydrolysis, preventing the competing transamination reaction. glenresearch.comglenresearch.com Therefore, the use of the acetyl-protected 5-methyl-dC monomer is mandatory for compatibility with AMA deprotection, ensuring the chemical integrity of the final oligonucleotide. glenresearch.combiosearchtech.com While generally highly compatible, some research notes that AMA deprotection may result in a very small (4-5%) formation of a 5-Methyl-N4-methyl-dC side product at the modification site under certain conditions. glenresearch.com

Deprotection ReagentConditionsCompatibility with Ac-5-Me-dCNotes
Concentrated Ammonium Hydroxide55°C, 8-12 hoursHighStandard, slower deprotection method. biosearchtech.com
AMA (Ammonium Hydroxide / Methylamine)65°C, 10-15 minutesHighUltra-fast deprotection. Acetyl (Ac) protection on cytosine is required to prevent transamination. glenresearch.comglenresearch.comglenresearch.com
Gaseous Ammonia/MethylamineRoom or elevated temperatureHighAlternative to aqueous deprotection, can reduce workup time. google.com

Optimization of Coupling Efficiency and Overall Yield for Oligonucleotides Incorporating 5-Methylcytosine

Research into oligonucleotides modified with bridged nucleic acids containing 5-methylcytosine has shown that extending the coupling time can be beneficial. For instance, in the synthesis of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing a 5-methylcytosine nucleobase, the coupling time was extended to 20 minutes using 5-(Ethylthio)-1H-tetrazole (ETT) as an activator. nih.gov This is a significant increase compared to the standard coupling times of around 40 seconds used for unmodified DNA synthesis. nih.gov In another protocol for similar modifications, the coupling time was extended to 16 minutes. nih.gov

The inherent properties of 5-methylcytosine itself can positively influence the stability of the resulting oligonucleotide duplex. The presence of the methyl group at the C-5 position is hydrophobic, which helps to exclude water molecules from the DNA duplex. biosearchtech.com This leads to an increase in the melting temperature (Tm) of approximately 1.3 °C per substitution, resulting in more stable duplexes and more efficient hybridization to target sequences. biosearchtech.commetabion.combiosyn.com This enhanced binding affinity can help overcome secondary structures in the target sequence that might otherwise impede annealing. biosearchtech.com

The following table illustrates the dramatic effect of coupling efficiency on the theoretical yield of full-length oligonucleotides of various lengths.

Effect of Coupling Efficiency on the Yield of Full-Length Oligonucleotides

Oligo Length (bases) 98% Coupling Efficiency (% Full-Length Product) 99% Coupling Efficiency (% Full-Length Product) 99.5% Coupling Efficiency (% Full-Length Product)
20 68% 83% 91%
40 45% 68% 82%
60 30% 55% 74%
80 20% 45% 67%
100 14% 37% 61%
120 9% 30% 55%
150 5% 22% 47%

This table is generated based on data from multiple sources. metabion.comgenelink.com

Achieving consistently high coupling efficiencies, often exceeding 99%, is crucial for the successful synthesis of long oligonucleotides and is a key focus of process optimization. metabion.comeurofinsgenomics.com

Green Chemistry Approaches in Phosphoramidite Synthesis

Traditional phosphoramidite synthesis often utilizes solvents like dichloromethane, which is facing increasing restrictions due to its toxicity and carcinogenicity. researchgate.net Green chemistry initiatives advocate for replacing such halogenated solvents with safer alternatives, such as water-based or bio-derived solvents, and employing milder reaction conditions to decrease energy consumption. huarenscience.comresearchgate.net

Another tenet of green chemistry is the maximization of atom efficiency. huarenscience.com In phosphoramidite chemistry, the 4,4'-dimethoxytrityl (DMT) protecting group constitutes a significant portion of the phosphoramidite's molecular weight. researchgate.net Methodologies are being developed to recover and reuse valuable materials like the DMT group and excess phosphoramidites, thereby improving the cost-efficiency and atom economy of oligonucleotide manufacturing. researchgate.net

Integration of Computational Tools for Synthesis Optimization and Catalyst Design

Computational tools are becoming increasingly integral to the optimization of phosphoramidite synthesis. These tools can be applied to various aspects of the synthesis process, from reaction monitoring to the design of novel catalysts and the automation of synthesis platforms.

One area where computational tools have been applied is in the study of mechanochemical phosphoramidite coupling reactions. In this approach, reactions are carried out by milling the reactants together, sometimes with small amounts of liquid additives. royalsocietypublishing.org The progress of these reactions can be monitored using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, where the integration of peak ratios provides quantitative data on the formation of the desired product and any by-products. royalsocietypublishing.org This data can then be used to computationally model and optimize reaction conditions.

Furthermore, the large-scale synthesis of oligonucleotides on microchips relies heavily on computational control. nih.gov These platforms use automated, computer-controlled processes for the iterative steps of deprotection, coupling, capping, and oxidation. eurofinsgenomics.comnih.gov This high level of automation allows for the parallel synthesis of a massive number of different oligonucleotide sequences. nih.gov

The on-demand synthesis of phosphoramidites is another area where computational optimization is valuable. Due to the limited bench stability of phosphoramidites, synthesizing them in situ as needed for oligonucleotide synthesis can be advantageous. researchgate.net Flow-based synthesis setups, which can be computationally controlled, allow for the rapid and efficient production of phosphoramidites that can be immediately used in an automated oligonucleotide synthesizer. researchgate.net

Post-Synthetic Modification Approaches for 5-Methylcytosine-Containing Oligonucleotides

While the primary method for incorporating 5-methylcytosine into oligonucleotides is through the use of the corresponding phosphoramidite during synthesis, post-synthetic modifications can also be employed to introduce this or other modifications. Post-synthetic modification refers to the chemical alteration of an oligonucleotide after the chain has been assembled. eurofinsgenomics.com

One common strategy involves incorporating a reactive handle, such as an amino-modifier, into the oligonucleotide during synthesis. This amino group can then be used to attach other molecules, such as dyes or other functional moieties, after the oligonucleotide has been synthesized and purified. eurofinsgenomics.com

In the context of studying DNA methylation and its biological roles, researchers often synthesize oligonucleotides containing various oxidized forms of 5-methylcytosine, such as 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). nih.gov These can be incorporated during synthesis using the appropriate phosphoramidites. However, the study of the repair pathways for these modified bases often involves creating oligonucleotides with these specific modifications to be used as substrates for enzymes like human thymine-DNA glycosylase (hTDG). nih.gov

Another innovative approach involves the use of fluorous-tagged nucleosides. Researchers have developed methods to synthesize fluorous 5-methylcytosines and incorporate them into oligonucleotides. nih.gov These fluorous tags allow for the efficient separation of the modified oligonucleotides from their non-fluorous counterparts using solid-phase extraction over fluorous silica. This technique has potential applications in probing the dynamics of DNA demethylation. nih.gov

The ability to introduce modifications post-synthetically provides a flexible approach to generating a wide variety of modified oligonucleotides for therapeutic and research applications, including those that already contain 5-methylcytosine.

Academic Research Applications of Oligonucleotides Containing 5 Methylcytosine Derived from Dmt 5 Methyl Dc Ac Phosphoramidite

Therapeutic Oligonucleotide Development and Evaluation

The incorporation of 5-methylcytosine (B146107) into therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs), offers several advantages that can enhance their clinical potential. DMT-5-Methyl-dC(ac) Phosphoramidite (B1245037) is the key starting material for synthesizing these modified therapeutic molecules.

Design and Synthesis of Antisense Oligonucleotides (ASOs) Incorporating 5-Methylcytosine

The synthesis of ASOs and other therapeutic oligonucleotides is predominantly achieved using automated solid-phase phosphoramidite chemistry. utupub.fi This method allows for the stepwise addition of nucleotide building blocks to create a specific sequence. utupub.fi DMT-5-Methyl-dC(ac) Phosphoramidite is used as one of these building blocks to introduce 5-methylcytosine at desired positions within the ASO sequence. nih.govcapes.gov.br This process enables the production of ASOs with tailored properties for research and therapeutic use, such as in the development of gapmer ASOs which are designed to degrade target RNAs via RNase H activity.

Enhancing Duplex Stability and Binding Affinity of Therapeutic Oligonucleotides

A significant benefit of incorporating 5-methylcytosine into an oligonucleotide is the enhancement of its binding affinity to a target DNA or RNA strand. The addition of a methyl group to cytosine stabilizes the resulting duplex, an effect quantified by an increase in the melting temperature (Tm). nih.govmetabion.com

Increased Thermal Stability : Each substitution of a cytosine with a 5-methylcytosine can increase the duplex melting temperature by approximately 1.3°C. metabion.com This increased stability means that 5-Me-dC-modified oligonucleotides can hybridize more strongly and specifically to their targets. metabion.com

Thermodynamic Advantage : Studies have shown that the stabilizing effect of 5-methylcytosine is potent in both double and triple DNA helices. nih.gov This enhanced stability is believed to be primarily entropic in origin. nih.gov The improved binding can lead to more effective target engagement for therapeutic oligonucleotides like ASOs.

Property Effect of 5-Methylcytosine Incorporation Supporting Evidence
Duplex Stability (Tm) Increases; ~1.3°C per 5-Me-dC residue. metabion.com
Binding Affinity Enhanced hybridization to target strands. nih.govmetabion.com
Helix Type Stabilizes both double and triple helices. nih.gov
Thermodynamic Basis Extra stability is primarily entropic. nih.gov

Modulation of Nuclease Resistance and Cellular Uptake Properties

For oligonucleotides to be effective as therapeutics, they must be stable in biological fluids and able to enter target cells. While backbone modifications like phosphorothioates are the primary drivers of nuclease resistance and cellular uptake, nucleobase modifications can also play a role. researchgate.netresearchgate.net

Nuclease Resistance : While not as impactful as backbone chemistry, modifications to the nucleoside, including at the 2'-position of the sugar and methylation of the base, can contribute to an oligonucleotide's resistance against degradation by host nucleases. researchgate.net

Cellular Uptake : The cellular uptake of oligonucleotides is a complex process. nih.gov While the polyanionic nature of the backbone is a primary obstacle, modifications that alter charge and lipophilicity can improve cellular penetration. nih.gov For instance, phosphorodiamidate morpholino (PMO) chimeras, which can be synthesized using phosphoramidite chemistry, have demonstrated efficient cellular uptake. nih.gov The development of self-neutralizing oligonucleotides with branched charge-neutralizing groups attached to the phosphate (B84403) backbone also shows promise for significantly enhancing cellular uptake.

Investigation of Immune Response Modulation by 5-Methylated Oligonucleotides

A significant challenge in oligonucleotide therapeutics is the potential for innate immune activation. Specific DNA sequences, particularly unmethylated cytosine-phosphate-guanosine (CpG) motifs, are recognized by Toll-like receptor 9 (TLR9) and can trigger a potent, and often undesirable, inflammatory response. metabion.com

The methylation of cytosine within these CpG motifs is a key strategy to mitigate this immunogenicity. By synthesizing oligonucleotides with 5-methylcytosine using DMT-5-Methyl-dC(ac) Phosphoramidite, researchers can effectively "mask" these sequences from immune recognition. metabion.com Studies have demonstrated that chemically modified oligonucleotides, including those with methylated cytosines, exhibit a decreased immune-stimulatory effect in animal models. metabion.com This makes 5-Me-dC incorporation a valuable tool for designing safer ASOs and other nucleic acid-based drugs.

Application in Gene Editing (e.g., CRISPR-Cas9 gRNA)

The CRISPR-Cas system has revolutionized gene editing, but its efficiency and specificity can be improved through chemical modifications of the guide RNA (gRNA). While much of the research has focused on modifications to the RNA backbone and sugar to increase stability and reduce immune response, base modifications are also being explored. youtube.com

In the broader context of epigenetic editing, CRISPR-based tools have been fused to enzymes that can directly alter DNA methylation states. For example, a catalytically inactive Cas9 (dCas9) has been fused to the 5-methylcytosine DNA glycosylase ROS1. nih.govresearchgate.net This fusion protein can be targeted by a gRNA to a specific genomic locus to actively demethylate it by excising 5-methylcytosine bases. nih.govresearchgate.net

Furthermore, programmable RNA methylation and demethylation systems are being developed using CRISPR-Cas13, which targets RNA. oup.comnih.gov By fusing a catalytically dead Cas13 (dCasRx) to m5C methyltransferases or demethylases, researchers can specifically add or remove 5-methylcytosine marks on cellular RNAs, guided by a gRNA. oup.comnih.gov These tools are critical for studying the functional consequences of specific m5C modifications on RNA fate and gene expression. oup.comnih.gov The synthesis of oligonucleotides containing 5mC is foundational to developing the standards and controls for these advanced gene-editing applications.

Biosensor and Diagnostic Probe Development

Fabrication of Oligonucleotide-Labeled Surfaces for Biosensing Platforms

Oligonucleotides containing 5-methylcytosine are instrumental in the fabrication of specialized surfaces for various biosensing platforms. These modified oligonucleotides can be immobilized on surfaces like gold electrodes or nanoparticles, creating a functional interface for detecting specific biological interactions. The presence of 5-methylcytosine can enhance the stability and binding affinity of these probes. biosyn.com For instance, the hydrophobic nature of the methyl group at the C-5 position can increase the melting temperature of the DNA duplex by approximately 1.3°C per substitution, leading to more robust and reliable sensor performance. biosearchtech.com This enhanced stability is crucial for developing sensors that can withstand various experimental conditions.

Electrochemical Detection of Biomolecule Interactions and DNA Hybridization

Electrochemical biosensors offer a sensitive and straightforward method for detecting biomolecular interactions. Oligonucleotides containing 5-methylcytosine are employed in these systems to monitor DNA hybridization and the binding of other molecules. dtic.mil One approach involves immobilizing these oligonucleotides on a gold electrode. nih.gov When a target DNA sequence binds to the probe, it can be detected through changes in the electrochemical signal, often amplified by redox reporters that interact with the DNA duplex. nih.gov The specific recognition of 5-methylcytosine by certain proteins or antibodies can also be harnessed to develop highly specific electrochemical assays for detecting DNA methylation patterns. nih.gov

A notable application is the signal-amplified electrochemical detection of 5-methylcytosine and 5-hydroxymethylcytosine (B124674). nih.gov In such systems, DNA duplexes containing these modified bases are attached to a gold electrode. nih.gov The interaction with specific enzymes and signal reporters, like [Ru(NH3)6]3+, allows for the quantification of the methylation levels, achieving detection limits as low as 0.05% for 5-hydroxymethylcytosine. nih.gov

Application in Single Nucleotide Polymorphism (SNP) Analysis and Genotyping

Single Nucleotide Polymorphisms (SNPs) are variations at a single position in a DNA sequence and are widely used as genetic markers for diseases and other traits. youtube.com Oligonucleotide probes containing 5-methylcytosine can be used to improve the accuracy and specificity of SNP detection methods. The presence of 5-methylcytosine near an SNP site can influence the hybridization thermodynamics, allowing for better discrimination between matched and mismatched sequences. This is particularly relevant in microarray-based genotyping and sequencing-based approaches where precise differentiation of single base changes is critical. youtube.com While direct applications of DMT-5-Methyl-dC(ac) Phosphoramidite in commercial SNP genotyping kits are not extensively documented in public literature, the principle of using modified bases to enhance hybridization specificity is a well-established concept in the design of high-fidelity probes.

Development of High-Sensitivity Microarrays for DNA Methylation Analysis

DNA microarrays are powerful tools for high-throughput analysis of DNA methylation patterns across the genome. nih.govnih.gov Oligonucleotides synthesized with DMT-5-Methyl-dC(ac) Phosphoramidite are essential for creating control probes on these arrays. These synthetic methylated sequences allow for the validation and calibration of the microarray experiment.

In methods like Differential Methylation Hybridization (DMH), methylation-sensitive restriction enzymes are used to digest genomic DNA, and the resulting fragments are hybridized to a microarray. nih.gov The inclusion of probes with and without 5-methylcytosine is crucial for quality control and for accurately interpreting the methylation status of the sample DNA. nih.gov Furthermore, high-density microarrays can be designed to interrogate hundreds of thousands of CpG sites simultaneously, providing a comprehensive view of the methylome. youtube.com The use of precisely synthesized methylated oligonucleotides ensures the reliability and accuracy of these large-scale analyses.

Probing DNA-Protein and DNA-Ligand Interactions

The strategic placement of 5-methylcytosine in synthetic DNA probes is a powerful technique for investigating the intricate interactions between DNA and proteins, as well as DNA and small molecule ligands. These interactions are fundamental to numerous cellular processes, and understanding their mechanisms is crucial for advancing molecular biology and drug development.

Mechanistic Studies of DNA-Binding Proteins (e.g., DNA Repair Enzymes, Restriction Endonucleases)

Oligonucleotides containing 5-methylcytosine, synthesized using DMT-5-Methyl-dC(ac) Phosphoramidite, serve as invaluable substrates for studying the mechanisms of various DNA-binding proteins. The presence of a methyl group in the major groove of the DNA can significantly alter the binding affinity and enzymatic activity of proteins that interact with it. llu.eduplos.org

Restriction Endonucleases: The sensitivity of restriction enzymes to cytosine methylation is a classic example of how this modification affects DNA-protein interactions. acs.org For instance, the restriction enzyme HpaII cleaves the sequence CCGG, but its activity is blocked if the internal cytosine is methylated. acs.orgacs.org In contrast, its isoschizomer MspI can cleave the same sequence regardless of the methylation status of the internal cytosine. acs.orgacs.org By synthesizing oligonucleotides with 5-methylcytosine at specific positions within the recognition sequence, researchers can systematically probe the structural and mechanistic basis of this differential sensitivity. acs.org Such studies have revealed that the steric bulk of the methyl group can prevent the enzyme from binding or catalysis. acs.org

DNA Repair Enzymes: DNA repair pathways are essential for maintaining genomic integrity. Oligonucleotides containing 5-methylcytosine and its oxidized derivatives (5-hydroxymethylcytosine, 5-formylcytosine (B1664653), and 5-carboxylcytosine) are critical tools for studying the enzymes involved in base excision repair (BER) and active DNA demethylation. plos.orgacs.org For example, Thymine DNA Glycosylase (TDG) is a key enzyme that recognizes and excises 5-formylcytosine and 5-carboxylcytosine from DNA. acs.orgnih.gov By creating synthetic DNA duplexes containing these modified bases, scientists can perform in vitro assays to measure the activity and specificity of TDG and other DNA glycosylases. plos.orgacs.org These studies provide insights into how the cell distinguishes between epigenetic marks and DNA damage, and how these pathways are regulated. plos.org

Table of Research Findings on DNA-Protein Interactions with 5-Methylcytosine Probes

Protein ClassSpecific Enzyme(s)Key FindingReference(s)
Restriction Endonucleases HpaII, MspIHpaII cleavage is inhibited by methylation of the internal cytosine in its CCGG recognition site, while MspI is insensitive. This demonstrates the role of steric hindrance from the methyl group in modulating enzyme activity. acs.org, acs.org
Restriction Endonucleases MspJIThis modification-dependent endonuclease flips the 5-methylcytosine base out of the DNA helix to bind it in a specific pocket, revealing a mechanism for recognizing modified bases. osti.gov
DNA Glycosylases Thymine DNA Glycosylase (TDG)TDG recognizes and excises 5-formylcytosine and 5-carboxylcytosine, key intermediates in active DNA demethylation, highlighting its central role in epigenetic regulation. nih.gov, acs.org
DNA Glycosylases hSMUG1, hUNG2, hMBD4Systematic studies with oligonucleotides containing various oxidized and deaminated forms of 5-methylcytosine have elucidated the substrate specificities of these uracil (B121893) DNA glycosylases, revealing overlapping roles in DNA repair and epigenetic reprogramming. plos.org

Investigating Sequence Recognition and Binding Specificity

The incorporation of 5-methylcytosine (5-mC) into synthetic oligonucleotides using DMT-5-Methyl-dC(ac) Phosphoramidite is instrumental in studying how this modification influences the binding specificity of proteins and other molecules to DNA. The methyl group in 5-mC can alter the local shape and electronic properties of the DNA major groove, which can, in turn, affect the interactions with DNA-binding proteins. rsc.org

Research has shown that some proteins specifically recognize and bind to methylated DNA sequences, while others are repelled by it. plos.org For instance, methyl-CpG-binding domain (MBD) proteins have a high affinity for methylated CpG sites, initiating a cascade of events leading to gene silencing. plos.org By creating oligonucleotides with and without 5-mC at specific positions, researchers can quantitatively assess the binding affinities of these proteins and decipher the precise sequence and methylation contexts they recognize. acs.org This has been crucial in understanding the epigenetic regulation of gene expression. rsc.org Furthermore, studies have explored how the presence of 5-mC can influence the binding of transcription factors, either enhancing or inhibiting their association with DNA, thereby modulating gene activity. plos.org

Development of Affinity Capture and Purification Tools

Oligonucleotides containing 5-methylcytosine are valuable tools for the development of affinity capture and purification methods. These techniques are designed to isolate and enrich for proteins or other molecules that specifically bind to methylated DNA.

One common approach involves immobilizing 5-mC-containing oligonucleotides onto a solid support, such as beads or a microarray surface. This creates an "affinity matrix" that can be used to pull down interacting proteins from complex biological mixtures like cell lysates. After washing away non-specific binders, the captured proteins can be eluted and identified using techniques like mass spectrometry. This has led to the identification of numerous novel "reader" proteins that recognize and interpret the epigenetic signal of DNA methylation. nih.gov

Conversely, these modified oligonucleotides can be used to purify specific DNA-binding proteins. By engineering a protein with a known affinity for a particular methylated sequence, it can be selectively captured from a crude protein mixture using the corresponding 5-mC-containing oligonucleotide.

Furthermore, techniques like 5hmC-Seal leverage the specific chemical properties of 5-hydroxymethylcytosine (5hmC), a derivative of 5-mC, for affinity enrichment. nih.gov In this method, a modified glucose moiety is attached to 5hmC, which can then be biotinylated for efficient pull-down and subsequent analysis. nih.govnih.govacs.org

Photoaffinity Modification of DNA Binding Proteins

Photoaffinity labeling is a powerful technique to identify and map the binding sites of DNA-binding proteins. This method utilizes oligonucleotides containing a photoreactive cross-linking agent in close proximity to the binding site of interest. When exposed to UV light, the cross-linker becomes activated and forms a covalent bond with any nearby protein, effectively "tagging" it.

By incorporating 5-methylcytosine into these photoaffinity probes, researchers can investigate how this modification influences protein-DNA interactions in a site-specific manner. For example, a photo-cross-linker can be placed adjacent to a 5-mC residue to identify proteins that directly interact with or are in close proximity to the methylated base. This approach provides high-resolution information about the geometry of the DNA-protein complex and can reveal subtle changes in binding orientation or conformation induced by methylation.

Structural and Biophysical Investigations of 5-Methylcytosine-Containing Nucleic Acids

The incorporation of 5-methylcytosine into nucleic acids through DMT-5-Methyl-dC(ac) Phosphoramidite has enabled detailed studies on how this modification affects the structure, stability, and dynamics of DNA and RNA.

Impact on Duplex Structure and Conformational Dynamics

The addition of a methyl group at the C5 position of cytosine has a subtle but significant impact on the structure of the DNA duplex. While oligonucleotides containing 5-mC generally adopt a standard B-form geometry, the methyl group can influence local conformational dynamics. nih.govnih.gov

Thermodynamic Analysis of Hybridization Properties (e.g., Melting Temperature, Tm)

The presence of 5-methylcytosine generally increases the thermal stability of a DNA duplex. nih.gov This is reflected in a higher melting temperature (Tm), which is the temperature at which half of the double-stranded DNA dissociates into single strands. wikipedia.org The stabilizing effect of 5-mC is attributed to enhanced base stacking interactions due to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex. biosyn.com

The increase in Tm per 5-mC substitution is often cited to be around 1.3°C, although this can vary depending on the sequence context. biosyn.comglenresearch.com This property is utilized in various molecular biology applications, such as in the design of probes and primers for PCR and hybridization-based assays, where higher stability can lead to increased specificity and efficiency. biosearchtech.com

Table 1: Nearest-Neighbor Thermodynamic Parameters for DNA/DNA Duplexes

This table provides the nearest-neighbor parameters for calculating the thermodynamic properties of DNA duplexes in 1 M NaCl. These values are determined from the melting points of short oligonucleotide duplexes.

Nearest-Neighbor Sequence (5'->3'/3'->5')ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)
AA/TT-7.6-21.3-1.0
AT/TA-7.2-20.4-0.9
TA/AT-7.2-21.3-0.6
CA/GT-8.5-22.7-1.5
GT/CA-8.4-22.4-1.4
CT/GA-7.8-21.0-1.3
GA/CT-8.2-22.2-1.3
CG/GC-10.6-27.2-2.2
GC/CG-9.8-24.4-2.4
GG/CC-8.0-19.9-1.8

Data adapted from established nearest-neighbor models. wikipedia.org

Spectroscopic Studies of Modified Oligonucleotides

Various spectroscopic techniques are employed to study the properties of oligonucleotides containing 5-methylcytosine.

UV-Vis Spectroscopy: This is commonly used to monitor the thermal denaturation of DNA. nih.gov By measuring the change in UV absorbance at 260 nm as a function of temperature, a melting curve can be generated, from which the Tm can be determined. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural and dynamic information about nucleic acids in solution. nih.gov It can be used to probe the local environment of the methyl group of 5-mC and to detect changes in base pairing and stacking upon methylation. nih.govnih.gov Isotope-edited NMR studies have been used to investigate the rotational dynamics of the amino group of 5-mC. nih.gov

Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to confirm the composition and integrity of synthetic oligonucleotides containing modified bases. nih.gov

These spectroscopic methods, in combination with other biophysical techniques, provide a comprehensive picture of how 5-methylcytosine influences the properties of nucleic acids.

Computational Modeling of Modified DNA Structures

Computational modeling has become an indispensable tool for elucidating the nuanced structural and dynamic effects of epigenetic modifications within DNA. For oligonucleotides containing 5-methylcytosine (5mC), derived from DMT-5-Methyl-dC(ac) Phosphoramidite, computational approaches provide insights at an atomic level that complement experimental data. These studies are crucial for understanding how this single-methyl-group modification influences DNA's fundamental properties, from duplex stability to its interactions with proteins.

Molecular dynamics (MD) simulations, often using force fields like AMBER, are a primary method for investigating the behavior of 5mC-containing DNA over time. oup.comnih.govplos.orgplos.org These simulations model the interactions and movements of every atom in the DNA duplex and surrounding solvent, revealing dynamic changes that are difficult to capture with static experimental techniques. nih.gov For these simulations to be accurate, specific parameters for modified nucleotides like 5-methylcytosine are required and have been developed for use with standard biomolecular force fields such as parm99 and ff99bsc1. oup.complos.orgutah.edu In addition to MD, hybrid quantum mechanical/molecular mechanical (QM/MM) methods offer a way to study electronic effects and reaction mechanisms with high accuracy for the modified base while treating the larger environment with more computationally efficient classical mechanics. nih.govnih.gov

Research findings from these computational studies have revealed several key impacts of 5-methylcytosine on DNA structure and dynamics.

Structural and Dynamic Effects: While crystallographic and NMR studies often show that 5-methylcytosine induces only minor changes to the global B-form DNA structure, computational models reveal more subtle and significant local effects. nih.govnih.gov The addition of a methyl group in the major groove alters its hydrophobicity and can present steric hindrance to DNA-binding proteins. nih.gov MD simulations have demonstrated that C5-methylation can influence the equilibrium between different backbone sugar pucker conformations and can induce local distortions in the DNA structure. nih.govacs.org

Thermodynamic Stability and Kinetics: A consistent finding from both experimental and computational analyses is that 5-methylcytosine generally enhances the thermodynamic stability of the DNA duplex. nih.govoup.com The methyl group helps to exclude water molecules from the duplex, leading to more favorable stacking interactions. biosyn.com This stabilization is often observed as a modest, sequence-dependent increase in the duplex melting temperature (Tm). nih.govmetabion.comglenresearch.com However, the kinetic effects can be counterintuitive. Recent MD simulations combined with single-molecule experiments have shown that while 5mC stabilizes the duplex against unzipping, it can kinetically hinder the process of re-hybridization (rezipping), an effect attributed to the steric hindrance of the methyl groups. oup.com

Conformational Dynamics: Computational studies have been particularly insightful regarding the conformational landscape of methylated DNA. MD simulations have shown that methylation can decrease the energy barrier between the right-handed B-DNA and the left-handed Z-DNA conformations, potentially facilitating this transition in specific sequences like CpG repeats. plos.orgplos.org Furthermore, methylation has been found to destabilize the BII backbone phosphate conformation relative to the BI state, leading to a more flexible DNA structure. plos.orgplos.org

The table below summarizes key findings from various computational modeling studies on DNA containing 5-methylcytosine.

Research FocusComputational Method(s)Key Findings
Structural & Dynamic Effects Molecular Dynamics (MD) with AMBER force field5mC has a minimal effect on the global B-form structure but alters major groove hydrophobicity and can induce local distortions. nih.govnih.gov Methylation increases the flexibility of the DNA duplex. plos.orgplos.org
Duplex Stability & Kinetics MD Simulations, Single-Molecule Force Microscopy5mC increases thermal stability (Tm) but can kinetically hinder DNA re-hybridization due to steric effects. oup.combiosyn.commetabion.com It also alters the mechanical properties of DNA, facilitating strand separation. nih.gov
Conformational Transitions MD Simulations (AMBER)Methylation lowers the energy difference between B-DNA and Z-DNA, facilitating the transition. plos.orgplos.org It also shifts backbone conformational equilibrium by destabilizing the BII state relative to the BI state. plos.orgplos.org
DNA-Protein Interactions Molecular ModelingThe ability of 5-alkylcytosines to guide methylation by DNMT1 decreases with increased alkyl chain length, likely due to distorted geometry of the DNA-protein complex. umn.edu
Quantum Effects QM/MM, Computer SimulationsQuantum phenomena like proton tunneling in the hydrogen bonds of DNA base pairs, including G-C pairs, can lead to transient tautomeric forms that may survive replication and cause spontaneous mutations. surrey.ac.ukaninews.in

The following interactive table details some of the specific software and parameters used in the computational modeling of 5-methylcytosine-containing DNA.

Software PackageForce Field / MethodSystem ModeledKey Insight from Modeling
AMBERparm99 with parmbsc0 corrections10-bp d(GC)5 repeat in B-DNA and Z-DNA formsMethylation decreases the free energy difference between B- and Z-DNA and destabilizes the BII backbone state. plos.orgplos.org
Gromacs 4.6AMBER ff99bsc1 with TIP3P water model8-bp dsDNA with and without 5mCAll-atom MD simulations revealed that 5mC kinetically hinders DNA hybridization due to steric effects. oup.com
AMBERForce field and molecular dynamicsDNA dodecamers and a 20-bp sequenceMD simulations showed that 5mC has a marked effect on DNA structural parameters and can alter mechanical properties. nih.gov
QM/MM Hybrid MethodQuantum Mechanics / Molecular MechanicsM.HhaI enzyme with DNA substrateEnergy calculations showed the DNA cytosine-5-methylation reaction is concerted. nih.gov

Analytical Methods and Quality Control in Research

Spectroscopic Characterization of DMT-5-Methyl-dC(ac) Phosphoramidite (B1245037) and Modified Oligonucleotides

Spectroscopic methods are fundamental in the initial characterization of both the phosphoramidite building block and the final modified oligonucleotide.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ³¹P NMR, is a powerful tool for assessing the purity of phosphoramidites like DMT-5-Methyl-dC(ac) Phosphoramidite. usp.orgusp.org Since each phosphoramidite contains a chiral phosphorus (III) center, ³¹P NMR analysis shows a mixture of two diastereomers. usp.org This technique can detect phosphorus-containing impurities, with P(V) impurities often found at levels below 1%. usp.org The purity results from ³¹P NMR are often compared with those from RP-HPLC for a comprehensive quality assessment. usp.org

For the characterization of the final modified oligonucleotides, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique. lcms.cznih.gov It combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight and purity of the synthesized oligonucleotide. lcms.czumich.edu LC-MS methods are routinely used for both identification and purity testing of phosphoramidite raw materials and the resulting oligonucleotides. lcms.cz

Chromatographic Purification and Analysis

Chromatography is the cornerstone for both the purification and analysis of DMT-5-Methyl-dC(ac) Phosphoramidite and the oligonucleotides synthesized from it.

High-Performance Liquid Chromatography (HPLC) , especially Reversed-Phase HPLC (RP-HPLC), is widely used for purity assessment of phosphoramidites. usp.orgchromatographytoday.com It is a key analytical technique for identifying and quantifying impurities. usp.orgthermofisher.com For oligonucleotides, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is a common and effective method for analysis and purification. researchgate.netdiva-portal.org This technique separates oligonucleotides based on their hydrophobicity, which is influenced by their length and base composition. diva-portal.org The use of ion-pair reagents helps to improve the retention and resolution of these negatively charged molecules on a non-polar stationary phase. researchgate.netdiva-portal.org

Supercritical Fluid Chromatography (SFC) is an emerging technique for the analysis of oligonucleotides. nih.gov A proof-of-concept study has shown that SFC, particularly with a diol-modified column, can separate short oligonucleotides with varying phosphorothioate (B77711) content. nih.gov The retention in SFC appears to be influenced by the polar surface area of the oligonucleotides, offering a different separation mechanism compared to IP-RP-HPLC. nih.gov

Mass Spectrometry for Sequence Verification and Purity Assessment

Mass spectrometry (MS) is a critical tool for confirming the identity and purity of modified oligonucleotides. nih.govsigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large biomolecules like oligonucleotides. umich.edu It can be coupled with liquid chromatography (LC-MS) for comprehensive analysis. nih.gov High-resolution ESI-MS can determine the intact monoisotopic mass of an oligonucleotide, providing a primary confirmation of its identity. enovatia.com Tandem mass spectrometry (MS/MS) can then be used to verify the sequence of the oligonucleotide. enovatia.comnih.govenovatia.com In MS/MS, the oligonucleotide is fragmented, and the masses of the resulting fragments are used to deduce the sequence. enovatia.comenovatia.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another powerful technique for analyzing oligonucleotides. nih.gov It is known for its high throughput and is often used for quality control of synthetic oligonucleotides. sigmaaldrich.com MALDI-TOF-MS can be used to confirm the molecular weight of the oligonucleotide and to detect the presence of impurities or truncated sequences. nih.gov

Functional Assays for Modified Oligonucleotides

Beyond structural characterization, it is crucial to assess the functional properties of oligonucleotides containing DMT-5-Methyl-dC(ac) Phosphoramidite.

Hybridization Assays are used to evaluate the ability of a modified oligonucleotide to bind to its complementary target sequence. The incorporation of 5-methylcytosine (B146107) can increase the thermal stability of the DNA duplex, leading to more efficient hybridization. metabion.com Microarray-based hybridization assays can be used for high-throughput analysis of DNA methylation patterns. oup.comnih.gov These assays often involve the hybridization of fragmented genomic DNA to an array of oligonucleotide probes. oup.com The detection of 5-methylcytosine can be achieved using specific antibodies in an immunoassay format. oup.comresearchgate.net

Enzyme Activity Assays are important for studying the interactions of modified oligonucleotides with enzymes, such as DNA methyltransferases (DNMTs). nih.govacs.org These assays can measure the activity of DNMTs and screen for potential inhibitors. nih.govacs.org Various assay formats exist, including colorimetric, fluorescent, and bioluminescent methods. nih.govacs.orgresearchgate.net For example, a bioluminescent assay can monitor the conversion of S-adenosyl-L-methionine (AdoMet) to S-adenosyl-L-homocysteine (AdoHcy) by a DNMT, with the signal being proportional to the enzyme's activity. acs.org

Quality Control Standards and Characterization for Research-Grade Phosphoramidites

The quality of the starting phosphoramidite is paramount for the successful synthesis of high-purity oligonucleotides. usp.orglcms.cz

Quality control standards for research-grade phosphoramidites are essential to ensure consistency and reliability in oligonucleotide synthesis. usp.orgn1collaborative.org While regulatory guidelines for oligonucleotide therapeutics are still evolving, principles from ICH guidelines (Q7 and Q11) are often applied to the control of starting materials. lcms.czn1collaborative.org Purity levels for phosphoramidites are typically expected to be high, often ≥98.0%, with high-quality materials reaching ≥99.0%. usp.org

Characterization of research-grade phosphoramidites involves a combination of analytical techniques to confirm identity and assess purity. usp.org As mentioned previously, HPLC and ³¹P NMR are key methods for this purpose. usp.orgusp.org LC-MS is also used to identify and characterize impurities. lcms.czthermofisher.com Impurities in phosphoramidites can be classified based on their reactivity and potential to be incorporated into the final oligonucleotide product. thermofisher.com Rigorous quality control helps to minimize the presence of critical impurities that could compromise the integrity and function of the synthesized oligonucleotides. thermofisher.com

Advanced Developments and Future Perspectives

Novel Protecting Group Strategies for 5-Methylcytosine (B146107) Phosphoramidites

The efficiency and fidelity of solid-phase oligonucleotide synthesis depend heavily on the protecting groups used for the nucleoside phosphoramidites. For 5-methyl-2'-deoxycytidine (B118692) (5-Me-dC), the exocyclic N4-amino group requires protection to prevent side reactions during the coupling cycle. While benzoyl (Bz) has been a standard protecting group, newer strategies focus on improving deprotection kinetics and compatibility with sensitive modifications.

The acetyl (Ac) group, as used in DMT-5-Methyl-dC(ac) Phosphoramidite (B1245037), is a key component of "ultrafast" deprotection schemes. These protocols often use reagents like AMA (a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine), which can remove the acetyl group and the cyanoethyl phosphate (B84403) protecting groups, and cleave the oligonucleotide from the solid support in minutes at room temperature, compared to hours for traditional methods. The primary advantage of using Ac-dC is the prevention of transamination, a side reaction that can occur with Bz-dC in the presence of methylamine (B109427), leading to the formation of N4-Me-dC.

Beyond acetyl, researchers are exploring other protecting groups to create orthogonal systems, where different groups can be removed under specific, non-interfering conditions. This is crucial for synthesizing complex oligonucleotides with multiple, varied modifications. For instance, base-labile 5'-hydroxyl protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group are being investigated to avoid the repetitive acid treatments required for DMT group removal, which can lead to depurination, especially in longer sequences. Strategies developed for related modified bases, such as the use of TBDMS (tert-butyldimethylsilyl) to protect the 5-hydroxymethyl group of 5-hydroxymethylcytosine (B124674) (5-hmC), also inform new approaches for multifunctionalized 5-Me-dC analogs.

Table 1: Comparison of N4-Protecting Groups for Cytosine Analogs in Oligonucleotide Synthesis

Protecting Group Abbreviation Common Deprotection Reagent Key Advantages
Benzoyl Bz Ammonium Hydroxide Standard, well-established chemistry.
Acetyl Ac AMA (Ammonium Hydroxide / Methylamine) Enables ultrafast deprotection; avoids transamination with methylamine.

Integration of 5-Methylcytosine with Other Nucleotide Modifications for Enhanced Functionality and Novel Architectures

The chemical incorporation of 5-methylcytosine (5-Me-C) into synthetic oligonucleotides is a cornerstone for creating probes and therapeutics with enhanced properties. The true potential of 5-Me-C is often realized when it is combined with other chemical modifications, leading to synergistic effects on stability, functionality, and biological activity.

One of the most powerful combinations is the integration of 5-Me-C with Locked Nucleic Acids (LNA). LNA monomers contain a methylene bridge that locks the ribose ring in an N-type conformation, dramatically increasing the thermal stability of duplexes. Oligonucleotides that are fully or partially modified with LNA monomers, including LNA-5-methylcytosine, exhibit unprecedented increases in melting temperature (Tm), with reported gains of +3 to +8 °C per modification when hybridized to complementary DNA or RNA. This enhanced affinity is critical for applications requiring high specificity and binding strength, such as antisense therapies, diagnostic probes, and siRNA. The combination allows for the design of shorter, more potent oligonucleotides.

Beyond structural modifications like LNA, 5-Me-C is frequently paired with functional reporters such as fluorescent dyes. These dual-labeled oligonucleotides are essential tools in molecular biology, serving as probes in quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), and microarray-based analyses. Dyes can be attached to the 5' or 3' terminus or internally via a modified base. The presence of 5-Me-C in these probes enhances hybridization efficiency and specificity, which can lead to improved signal-to-noise ratios in fluorescence-based assays.

Furthermore, the study of epigenetics often requires the synthesis of oligonucleotides containing 5-Me-C alongside its oxidative derivatives, such as 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (B1664653) (5-fC), and 5-carboxylcytosine (5-caC). These multi-modified strands serve as critical standards and substrates for investigating the enzymes involved in DNA demethylation pathways, such as the TET (Ten-Eleven Translocation) family of dioxygenases. By creating specific patterns of these modifications, researchers can dissect the mechanisms of epigenetic regulation and develop assays to detect changes in methylation patterns associated with diseases like cancer.

Table 2: Impact of Integrating 5-Me-C with Other Modifications

Paired Modification Resulting Enhancement Primary Application Area
Locked Nucleic Acid (LNA) Dramatically increased duplex stability (Tm) and binding affinity. Antisense therapy, diagnostics, siRNA.
Fluorescent Dyes (e.g., Cy3, Cy5) Enables detection and quantification of hybridization events. qPCR, FISH, microarrays.
2'-O-Methyl RNA (2'-OMe) Increased nuclease resistance and enhanced binding affinity. RNA therapeutics, antisense oligonucleotides.
Phosphorothioate (B77711) (PS) Backbone Greatly increased resistance to nuclease degradation. In vivo therapeutics (antisense, aptamers).

Emerging Applications in Synthetic Biology and Nanotechnology

The unique biophysical properties conferred by 5-methylcytosine are being harnessed in the innovative fields of synthetic biology and nanotechnology. These disciplines leverage the programmability of DNA to build novel biological circuits and nanoscale structures, and 5-Me-C provides an additional layer of control over their behavior and assembly.

In Synthetic Biology:

Synthetic gene circuits are engineered networks of genes and regulatory elements designed to perform specific functions within a cell, such as sensing a molecule and responding by producing a protein. Epigenetic modifications, including DNA methylation, are emerging as powerful tools for adding complexity and stability to these circuits.

Epigenetic Switches: Researchers are designing synthetic epigenetic systems where the methylation state of a promoter, controlled by engineered DNA methyltransferases, can act as a stable and heritable bistable switch. By incorporating 5-Me-C sites into the promoters of synthetic genes, circuits can be designed to "remember" a transient input signal (e.g., the brief presence of a molecule) by methylating a specific locus, leading to long-term silencing or activation of a downstream gene. This creates a form of cellular memory that is not dependent on continuous signaling.

Controlling Gene Expression Noise: The methylation of cytosines can influence the local chromatin structure and the binding affinity of transcription factors, thereby modulating the level and consistency of gene expression. In synthetic biology, precise control over protein production is critical. Incorporating 5-Me-C into synthetic constructs can help to fine-tune expression levels and reduce stochastic noise, leading to more reliable and predictable circuit behavior.

In DNA Nanotechnology:

DNA nanotechnology utilizes the principles of Watson-Crick base pairing to construct intricate two- and three-dimensional objects with nanoscale precision. The stability and kinetics of these structures are paramount to their function.

Modulating Structural Stability: The presence of 5-Me-C in a DNA duplex is known to increase its thermal stability. This property can be strategically exploited in DNA nanotechnology to reinforce specific domains of a nanostructure, such as the seams of a DNA origami shape or the junctions of a DNA lattice. This allows for the creation of more robust structures that can withstand a wider range of thermal and chemical conditions.

Programming Assembly Kinetics: Recent research has shown that 5-Me-C modification can program the crystallization kinetics of self-assembled DNA crystals. By enhancing the hybridization rate of DNA motifs, the incorporation of 5-Me-C can accelerate the formation of complex, ordered DNA arrays. This provides a powerful, atomic-level tool for controlling the dynamic self-assembly process, which is crucial for manufacturing nanoscale devices and materials.

Advancements in Automated Synthesis Technologies for Complex Modified Oligonucleotides

The demand for synthetic oligonucleotides containing multiple modifications, such as 5-methylcytosine, fluorescent labels, and backbone alterations, has driven significant innovation in automated synthesis technologies. Standard phosphoramidite chemistry, the gold standard for nearly four decades, is continuously being refined to improve the synthesis of these increasingly complex molecules.

Modern DNA synthesizers are highly automated, computer-controlled platforms that perform the four-step synthesis cycle (deprotection, coupling, capping, and oxidation) with high precision. Key advancements have focused on several areas:

High-Throughput Synthesis: The need for large libraries of modified oligonucleotides for drug discovery and diagnostics has led to the development of multi-channel synthesizers. Instruments capable of synthesizing 96, 384, or even 1536 different oligonucleotides simultaneously are now common. These platforms use microtiter plate formats to miniaturize the reaction volume, reducing the consumption of expensive modified phosphoramidites and reagents.

Improving Coupling Efficiency and Fidelity: Synthesizing long and complex oligonucleotides is challenging because even small inefficiencies in each coupling step compound over the length of the sequence. A 99% coupling efficiency, for example, results in only ~36% full-length product for a 100-mer oligonucleotide. To address this, new activators and optimized reaction conditions have been developed to push coupling yields to over 99.5%. Furthermore, depurination (the loss of a purine base) is a major side reaction during the acidic deprotection step, which limits the synthesis of long, high-fidelity strands. Novel, milder deprotection reagents and processes are being implemented to minimize this sequence degradation.

Advanced Purification Techniques: The crude product of a complex oligonucleotide synthesis is a mixture containing the full-length product along with truncated and failure sequences. Post-synthesis purification is critical. While traditional methods like HPLC are effective, they are not easily scalable for high-throughput applications. Newer purification strategies, such as length-based purification on a solid support (e.g., Multiplex Oligonucleotide Libraries Purification by Synthesis and Selection - MOPSS), are being developed to specifically isolate error-free, full-length oligonucleotides from large, complex libraries.

Table 3: Key Challenges and Technological Solutions in Automated Synthesis

Challenge Description Technological Advancement
Low Throughput Traditional synthesizers produce only a few oligonucleotides at a time. Development of multi-channel, microplate-based synthesizers (96 to 1536 wells).
Low Fidelity for Long Oligos Cumulative errors from incomplete coupling and side reactions like depurination. Higher-efficiency activators, optimized milder deprotection steps, and advanced error-correction protocols.
Reagent Instability Phosphoramidite building blocks are sensitive to moisture and oxidation, leading to failed couplings. Integrated flow-chemistry systems for on-demand synthesis of phosphoramidites.

| Purification Bottlenecks | Isolation of the correct full-length product from complex crude mixtures is difficult to automate and scale. | Development of high-throughput and parallel purification methods, including solid-phase capture and enzymatic selection. |

High-Throughput Screening and Engineering of Enzymes Interacting with 5-Methylcytosine

Enzymes that write, read, and erase the 5-methylcytosine mark are central to epigenetic regulation and are major targets for therapeutic intervention. Understanding and manipulating these enzymes—including DNA methyltransferases (DNMTs), methyl-CpG-binding domain (MBD) proteins, and TET dioxygenases—requires robust methods for screening their activity and engineering their function.

High-Throughput Screening (HTS) of DNMT Inhibitors: The aberrant activity of DNMTs, particularly the maintenance methyltransferase DNMT1, is a hallmark of many cancers. This has driven a search for small-molecule inhibitors. HTS assays are essential for screening large compound libraries to identify potential drugs. Several HTS-compatible methods have been developed:

Restriction Enzyme-Coupled Assays: These assays use a DNA substrate containing the recognition site for a methylation-sensitive restriction enzyme. When the substrate is methylated by a DNMT, the restriction enzyme can no longer cleave it. The amount of uncut, methylated DNA can be quantified, often using a fluorescent DNA intercalating dye. A high fluorescence signal indicates DNMT activity, while a low signal indicates inhibition.

Scintillation Proximity Assays (SPA): In this method, a biotinylated DNA substrate is bound to streptavidin-coated scintillant-containing beads. The DNMT reaction is performed using a tritiated methyl donor (3H-SAM). When a tritiated methyl group is transferred to the DNA, the beta particles emitted by the tritium excite the scintillant, producing a light signal. This provides a direct, radioactive measure of enzyme activity suitable for HTS.

Antibody-Based Assays (ELISA-like): These assays immobilize a DNA substrate on a microplate. After the methylation reaction, a specific antibody that recognizes 5-mC is used to detect the product. This primary antibody is then detected by a secondary, enzyme-conjugated antibody that generates a colorimetric or chemiluminescent signal.

Engineering Enzymes for 5-mC Recognition and Manipulation: Beyond screening for inhibitors, there is great interest in engineering proteins with novel functions related to 5-mC.

Engineered 5-mC Specific Nicking Enzymes: Researchers have created fusion proteins by combining the 5mCG-binding domain of an MBD protein (like MBD2) with a nonspecific DNA nicking enzyme. The resulting engineered enzyme preferentially nicks DNA adjacent to methylated CpG sites. Such tools can be used for mapping methylation patterns (epigenetic optical mapping) and for developing new diagnostic applications.

Engineered TET Dioxygenases: The TET family of enzymes naturally oxidizes 5-mC. Scientists are engineering these enzymes to improve their activity and alter their sequence compatibility. For example, an engineered Naegleria TET-like protein (eNTET) has been developed with enhanced oxidation activity, which forms the basis of a non-destructive, enzymatic method for sequencing 5-mC (eNAPS).

Directed Evolution and SELEX: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a technique used to identify nucleic acid sequences (aptamers) that bind to a specific target. A variation, methyl-SELEX, has been used to systematically analyze how CpG methylation affects the binding specificity of hundreds of human transcription factors. This has revealed that while methylation inhibits the binding of some factors, it is actually required for or enhances the binding of many others, particularly those in the homeodomain family. These high-throughput methods provide a global view of the interplay between the genetic sequence and its epigenetic modification in controlling protein-DNA interactions.

Role of Computational Biology and Machine Learning in Predicting Properties and Designing Modified Nucleic Acids

Computational biology and machine learning are becoming indispensable tools for understanding the impact of epigenetic modifications like 5-methylcytosine on DNA structure and function. These approaches allow researchers to predict the properties of modified nucleic acids and to rationally design sequences for specific applications in biotechnology and therapeutics.

Molecular Dynamics (MD) Simulations: MD simulations are powerful computational techniques that model the movement of atoms and molecules over time. They provide a high-resolution view of how 5-mC affects the structure, flexibility, and interactions of the DNA double helix.

Protein-DNA Recognition: By simulating the interaction between proteins (such as MBDs or transcription factors) and methylated DNA, researchers can gain insight into the specific molecular forces that govern recognition. These models can reveal how the methyl group fits into a protein's binding pocket or how it alters the DNA's shape to be more or less favorable for binding.

Solvent Interactions: The hydrophobic methyl group of 5-mC displaces water molecules from the major groove of the DNA helix. MD simulations can precisely model these changes in hydration, which are known to contribute to the increased thermal stability of methylated DNA.

Machine Learning and Predictive Models: The vast amount of data generated from high-throughput sequencing and biophysical experiments is enabling the development of sophisticated machine learning (ML) models.

Predicting 5-mC Sites: Identifying the location of 5-mC across the genome is crucial for understanding its regulatory role. While experimental methods exist, they can be costly and time-consuming. ML models, particularly deep learning architectures like BERT (Bidirectional Encoder Representations from Transformers), are being trained on large datasets of known methylation patterns. These models, such as BERT-5mC, can learn the sequence contexts and other genomic features that are predictive of 5-mC sites, achieving high accuracy in identifying new methylation sites from sequence alone.

Predicting Thermodynamic Stability: The melting temperature (Tm) is a critical property for applications like PCR primers and hybridization probes. While nearest-neighbor models are commonly used to predict Tm, their accuracy can be limited, especially for sequences with modifications. ML models, including graph neural networks (GNNs), are being trained on large datasets of experimentally measured melting temperatures for thousands of DNA sequences, including those with modifications like LNA. These models can learn complex, non-linear relationships between sequence and stability, leading to significantly improved Tm predictions.

Designing Novel Nucleic Acids: Computational design algorithms are used to generate DNA and RNA sequences that will fold into a desired structure. These algorithms incorporate thermodynamic models to optimize for the target structure (positive design) while simultaneously designing against unwanted alternative structures (negative design). By integrating parameters for modified bases like 5-mC, these tools can be used to design more stable and specific nanostructures, aptamers, and molecular probes.

Table 4: Computational and Machine Learning Approaches for 5-mC Analysis

Method Application Key Insights Provided
Molecular Dynamics (MD) Simulations Studying the biophysical impact of 5-mC. Atomic-level details of DNA structure, flexibility, hydration, and protein-DNA interactions.
Deep Learning (e.g., BERT, BiLSTM) Predicting the location of 5-mC sites in the genome. High-accuracy, genome-wide identification of potential methylation sites from DNA sequence.
Graph Neural Networks (GNNs) Predicting the thermodynamic properties (e.g., Tm) of modified DNA. More accurate prediction of duplex stability for designing probes and primers.

| Nucleic Acid Design Algorithms | Generating sequences for specific nanostructures or functional molecules. | Rationally designed sequences with enhanced stability and specificity for nanotechnology and synthetic biology. |

Future Directions in Epigenetic Research Enabled by Advanced 5-Methylcytosine Analogs

The future of epigenetic research hinges on the development of sophisticated chemical tools that can probe and manipulate 5-methylcytosine (5-mC) and its associated pathways with greater precision and control. While current methods have been foundational, the next generation of 5-mC analogs is poised to offer unprecedented insights into the dynamic nature of the epigenome.

Key areas of development include:

Probes for Dynamic Interactions: Understanding how proteins interact with 5-mC in a cellular context requires tools that can capture these transient events. Advanced analogs incorporating photo-crosslinking groups, such as diazirines, are being designed. When oligonucleotides containing these analogs are introduced into cells and irradiated with light, the diazirine group becomes highly reactive, forming a covalent bond with any nearby interacting protein. This allows for the "trapping" and subsequent identification of 5-mC reader proteins, providing a snapshot of the epigenetic interactome in living cells.

Analogs for Super-Resolution Imaging: Visualizing the location of specific 5-mC sites within the complex architecture of the nucleus is a major goal. Future analogs will incorporate bioorthogonal tags that can be labeled with bright, photostable fluorophores. These probes will enable the use of super-resolution microscopy techniques to map the spatial organization of methylated DNA with nanoscale precision, revealing how epigenetic modifications are organized within different chromatin domains.

Chemical Tools for Epigenetic Editing: The ultimate goal is to move from observation to intervention. The field of epigenetic editing aims to rewrite epigenetic marks at specific genomic loci to correct aberrant gene expression associated with disease. While protein-based tools like dCas9 fused to DNMT or TET enzymes are leading the way, there is a growing interest in developing small-molecule or oligonucleotide-based approaches. This could involve creating 5-mC analogs with extended side chains that can guide the activity of endogenous enzymes like DNMT1 to specific sites or developing light-activated ("photocaged") versions of epigenetic drugs (like 5-azacytidine) that can be turned on with spatiotemporal control, minimizing off-target effects.

Probing the Demethylation Cascade: The discovery that 5-mC is not a static mark but an intermediate in a dynamic demethylation pathway involving 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC) has opened new avenues of research. Synthesizing oligonucleotides containing stable analogs of these oxidized forms is crucial for dissecting the function of each mark. These advanced analogs will serve as essential substrates and tools to study how the full spectrum of cytosine modifications orchestrates gene regulation.

The continued synthesis and application of these advanced 5-methylcytosine analogs will provide a more dynamic and detailed picture of epigenetic regulation, paving the way for novel diagnostic and therapeutic strategies that can precisely target the epigenome.

Table 5: Future Applications of Advanced 5-Methylcytosine Analogs

Analog Type Enabling Technology Research Goal
Photo-crosslinkable 5-mC UV-light activation Identify and map the 5-mC protein interactome in vivo.
Bioorthogonally-tagged 5-mC Click chemistry, super-resolution microscopy Visualize the precise location of methylated sites in the nucleus.
Modified side-chain 5-mC Enzyme guidance Direct the activity of epigenetic enzymes to specific genomic loci.
Photocaged epigenetic drugs Spatiotemporal light control Achieve precise control over epigenetic drug activity to reduce toxicity.

| Stable oxidized 5-mC analogs | Substrate-based enzyme assays | Dissect the distinct regulatory roles of 5-hmC, 5-fC, and 5-caC. |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.